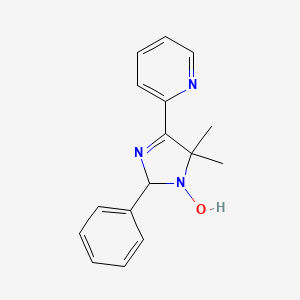![molecular formula C19H18N2O2 B5968206 N-[4-oxo-3-(phenylamino)cyclopent-2-en-1-yl]-N-phenylacetamide](/img/structure/B5968206.png)
N-[4-oxo-3-(phenylamino)cyclopent-2-en-1-yl]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-oxo-3-(phenylamino)cyclopent-2-en-1-yl]-N-phenylacetamide is a complex organic compound with a unique structure that includes a cyclopentene ring, an oxo group, and phenylamino substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-oxo-3-(phenylamino)cyclopent-2-en-1-yl]-N-phenylacetamide typically involves multiple steps. One common method includes the following steps:
Formation of the cyclopentene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the oxo group: Oxidation of the cyclopentene ring using reagents such as potassium permanganate or chromium trioxide.
Amination: Introduction of the phenylamino groups through nucleophilic substitution reactions using aniline derivatives.
Acetylation: The final step involves acetylation of the amine groups using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-oxo-3-(phenylamino)cyclopent-2-en-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The oxo group can be reduced to form alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
N-[4-oxo-3-(phenylamino)cyclopent-2-en-1-yl]-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs with anti-inflammatory, analgesic, or anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Mécanisme D'action
The mechanism of action of N-[4-oxo-3-(phenylamino)cyclopent-2-en-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylamino groups can form hydrogen bonds or π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The oxo group can participate in redox reactions, affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-anilino-4-oxo-2-cyclopenten-1-yl)-N-phenylacetamide: A structurally similar compound with slight variations in the cyclopentene ring and substitution pattern.
4,5-bis(N-phenylanilino)cyclopent-2-en-1-one: Another related compound with two phenylamino groups attached to the cyclopentene ring.
Uniqueness
N-[4-oxo-3-(phenylamino)cyclopent-2-en-1-yl]-N-phenylacetamide is unique due to its specific substitution pattern and the presence of both oxo and phenylamino groups. This combination of functional groups provides a distinct set of chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
IUPAC Name |
N-(3-anilino-4-oxocyclopent-2-en-1-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14(22)21(16-10-6-3-7-11-16)17-12-18(19(23)13-17)20-15-8-4-2-5-9-15/h2-12,17,20H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMHVZFTOAYCRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1CC(=O)C(=C1)NC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 1-[2-hydroxy-3-[4-(morpholin-4-ylmethyl)phenoxy]propyl]piperidine-4-carboxylate](/img/structure/B5968129.png)
![methyl 1-[2-(3-chlorophenoxy)acetyl]piperidine-4-carboxylate](/img/structure/B5968132.png)
![2-(4-FLUOROPHENOXY)-N-{3-METHYL-1-[(NAPHTHALEN-1-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE](/img/structure/B5968138.png)
![N-(2-BENZYL-1,2,3,4-TETRAHYDROPYRAZINO[1,2-A][1,3]BENZIMIDAZOL-8-YL)METHANESULFONAMIDE](/img/structure/B5968150.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]naphthalene-2-carboxamide](/img/structure/B5968161.png)
![N-hexyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5968167.png)
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-[(4-methylphenyl)thio]propanamide](/img/structure/B5968168.png)
![N-{2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5968173.png)
![N-[[5-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl]-1-(3-methylsulfanylphenyl)methanamine](/img/structure/B5968177.png)
![Ethyl 2-[[2-[2-hydroxy-3-(4-hydroxypiperidin-1-yl)propoxy]-5-methoxyphenyl]methyl-methylamino]acetate](/img/structure/B5968187.png)

![2-{[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]METHYL}-4-QUINAZOLINOL](/img/structure/B5968200.png)
![5-(3-fluorophenyl)-2-prop-2-ynylsulfanyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione](/img/structure/B5968202.png)
![4-[2-[(3-fluorophenyl)methyl]morpholin-4-yl]-4-oxobutanamide](/img/structure/B5968224.png)
